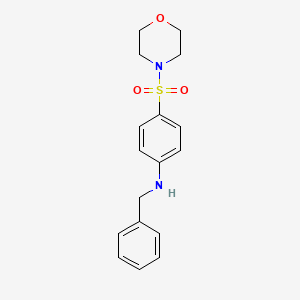
N-benzyl-4-(morpholine-4-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-benzyl-4-(morpholine-4-sulfonyl)aniline is a chemical structure that is part of a broader class of compounds featuring a morpholine ring and a sulfonyl group. This class of compounds has been studied for various properties and activities, including their conformational dynamics and potential antimycobacterial activities.
Synthesis Analysis
The synthesis of related compounds, such as N-arylsulfonyl morpholines and 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, involves multiple steps, including the reaction of aromatic ketones with aldehydes, followed by condensation with other reagents like hydroxylamine hydrochloride and formaldehyde . The synthesis routes are designed to introduce the morpholine ring and sulfonyl group into the final structure, which are key features of the target compound.
Molecular Structure Analysis
The molecular structure of N-arylsulfonyl morpholines, which are closely related to this compound, has been characterized by X-ray crystallography. These studies reveal a chair conformation of the six-membered ring, a flattened pyramidal orientation of the nitrogen atom, and the sulfonyl group in an equatorial position . The orientation of the sulfonyl group and the conformation of the morpholine ring are crucial for the compound's properties.
Chemical Reactions Analysis
The chemical reactivity of compounds with a morpholine ring and a sulfonyl group is influenced by the electronic effects of substituents. For instance, the inversion barrier of the morpholine ring is affected by the electron-withdrawing power of the substituents, which can be studied using (1)H NMR spectroscopy . These electronic effects are important for understanding the reactivity and potential interactions of this compound with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound are influenced by their molecular structure. The presence of the sulfonyl group and the morpholine ring can affect properties such as solubility, boiling point, and stability. The antimycobacterial activity of related compounds suggests that the morpholine ring plays a significant role in their biological activity, which could be relevant for the target compound as well . Quantitative structure-activity relationship (QSAR) investigations can provide insights into the relationship between the compound's structure and its activity .
Applications De Recherche Scientifique
Subheading
Benzidine and Azo Dyes ExposureWorkers exposed to Benzidine (Bz) and azo dyes were found to have significant levels of hemoglobin (Hb) adducts, indicative of exposure to these compounds. The study focused on analyzing the adducts formed by Bz and its metabolites, revealing a potential occupational hazard and providing insights into the metabolic pathways involved in Bz and azo dye exposure (Beyerbach et al., 2005).
Antioxidant Capacity Assays
Subheading
ABTS/PP Decolorization AssayA comprehensive review on ABTS-based antioxidant capacity assays elucidated the reaction pathways underlying the assay. The study highlighted the specific reactions of certain antioxidants with ABTS, contributing to the overall antioxidant capacity. This review also pointed out the potential biases in comparing antioxidants due to specific reactions like coupling, thus informing the proper application and interpretation of ABTS-based assays in evaluating antioxidant systems (Ilyasov et al., 2020).
Analytical Methods in Antioxidant Activity
Subheading
Comprehensive Review of Antioxidant TestsA critical review presented an array of tests used to determine antioxidant activity, discussing the mechanism, applicability, and the pros and cons of each method. This detailed presentation aimed to guide future research by providing clarity on the methodologies and their appropriate applications in various scientific fields, thereby aiding in antioxidant analysis and determination of complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).
Pharmacological Profile of Morpholine Derivatives
Subheading
Bioactivity of Morpholine and Pyran DerivativesA review summarized the pharmacological profiles of morpholine derivatives, emphasizing the significance of morpholine and pyran analogues in biochemistry due to their diverse applications. The review presented up-to-date information on methodologies and pharmacophoric activities, supporting future research efforts in designing and synthesizing novel morpholine and pyran derivatives with potent biological activities (Asif & Imran, 2019).
Mécanisme D'action
Target of action
Compounds with similar structures, such as those containing a morpholine ring, are often used in medicinal chemistry due to their ability to interact with various biological targets .
Biochemical pathways
Morpholine derivatives are known to be involved in a variety of biological activities .
Result of action
Compounds with similar structures have been used in the development of various drugs, suggesting that this compound could potentially have therapeutic effects .
Safety and Hazards
The safety and hazards associated with “N-benzyl-4-(morpholine-4-sulfonyl)aniline” would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or contacted with skin .
Propriétés
IUPAC Name |
N-benzyl-4-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-23(21,19-10-12-22-13-11-19)17-8-6-16(7-9-17)18-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZILDAUKNFCVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)
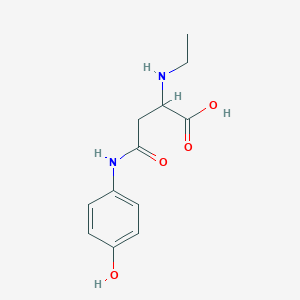
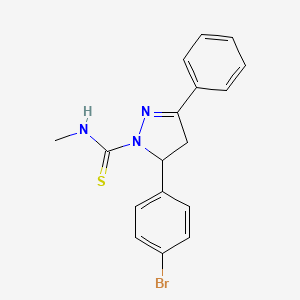
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)
![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)
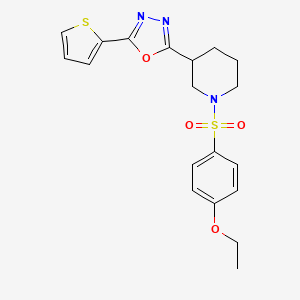


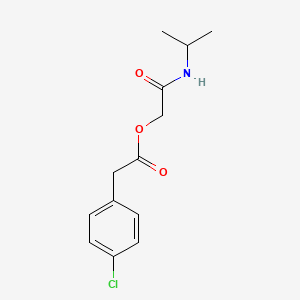
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)
